2,2-Dimethoxypropane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Water Scavenger in Water-Sensitive Reactions

DMP plays a crucial role in reactions sensitive to water. It acts as a water scavenger, efficiently reacting with water in the presence of an acid catalyst to form acetone and methanol. This property allows researchers to:

- Purify solvents and reagents: DMP removes trace amounts of water, preventing unwanted side reactions in water-sensitive experiments .

- Carry out moisture-sensitive syntheses: DMP maintains a dry reaction environment, crucial for reactions involving moisture-sensitive organometallic reagents or products .

Karl Fischer Titration Alternative

DMP offers an alternative to the Karl Fischer (KF) method, a standard technique for water content determination. DMP reacts quantitatively with water in an acid-catalyzed reaction, generating a proportional amount of acid that can be titrated to determine the initial water content. This method is often preferred for:

- Samples containing interfering substances: DMP avoids the potential interference from certain compounds that can affect the accuracy of the KF method .

- Simplified analysis: The DMP method can be faster and simpler to implement compared to the KF method, especially when dealing with non-conductive samples .

Acetonide Protecting Group Chemistry

DMP serves as a key reagent in the synthesis of acetonides, which are cyclic protecting groups used in organic synthesis. Acetonide protection shields hydroxyl groups, preventing unwanted reactions while allowing for selective functionalization of other parts of the molecule. DMP reacts with 1,2-diols in the presence of an acid catalyst to form the corresponding acetonide:

RCH(OH)CH(OH)R' + (CH₃O)₂C(CH₃)₂ → RCH(OMe)CH(OMe)R' + 2 CH₃OHThis reaction is particularly useful for:

- Protecting sensitive hydroxyl groups: Acetonides offer temporary protection for hydroxyl groups, allowing for selective modifications at other positions in the molecule .

- Regioselectivity control: Acetonide formation can be directed to specific hydroxyl groups based on their reactivity, providing control over the reaction pathway .

Histological Tissue Dehydration

DMP finds application in histology, the study of tissues, as a dehydrating agent. It effectively removes water from biological samples, preparing them for further processing and analysis. DMP offers advantages over traditional dehydrating agents like ethanol, including:

- Rapid dehydration: DMP dehydrates tissues faster than ethanol, minimizing tissue distortion and preserving fine structures .

- Improved tissue preservation: DMP exhibits less harshness towards biomolecules compared to ethanol, potentially leading to better preservation of tissue morphology and antigenicity .

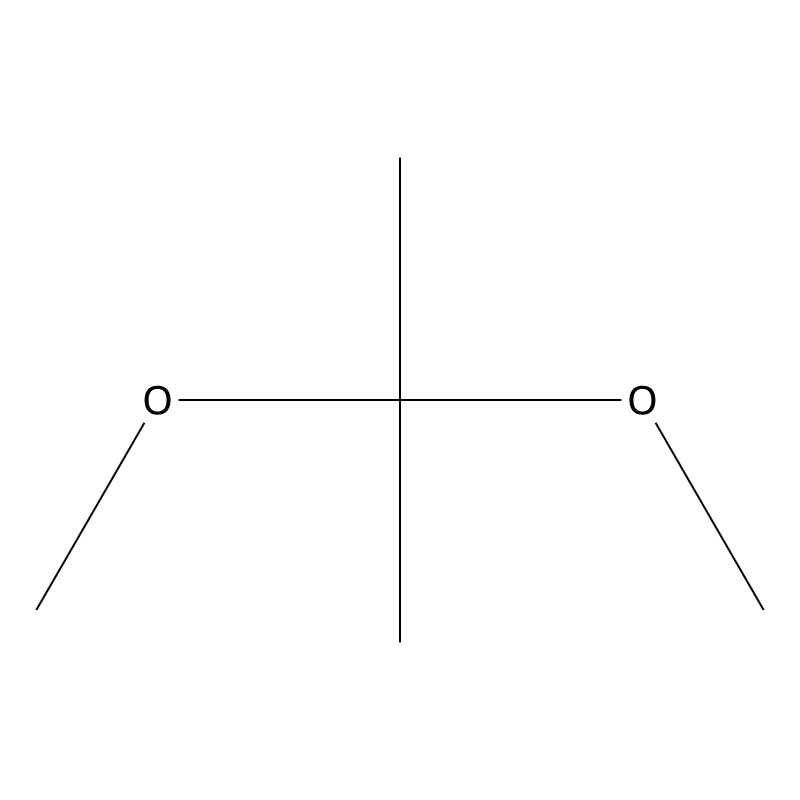

2,2-Dimethoxypropane is an organic compound with the molecular formula and structural formula . It is a colorless, transparent liquid that emits a smell reminiscent of acetone. This compound is primarily produced through the condensation reaction of acetone and methanol in the presence of an acid catalyst, such as sulfuric acid . 2,2-Dimethoxypropane is recognized for its stability and reactivity with oxidizing agents and acids. It is moderately soluble in water and highly soluble in organic solvents like benzene and ethyl ether .

Research has indicated that 2,2-Dimethoxypropane exhibits lipase activity. This property suggests potential applications in biochemistry and molecular biology, particularly in processes involving lipid metabolism . Additionally, it has been utilized in histology for dehydrating biological tissues, enhancing the preservation of cellular structures for microscopic examination .

The synthesis of 2,2-Dimethoxypropane can be accomplished through several methods:

- Direct Condensation: The most common method involves the reaction of acetone with methanol in the presence of an acid catalyst such as sulfuric acid. This process yields the dimethyl acetal of acetone .

- Indirect Methods: Alternative synthesis routes may involve intermediate compounds like 2,2-dimethyl-1,3-dioxolane. For example, this compound can be synthesized from ethylene glycol and acetone before being exchanged with methanol to produce 2,2-Dimethoxypropane .

- Water Scavenging Techniques: It has also been utilized as a water scavenger in various organic reactions to improve yields by removing water formed during reactions .

Studies have shown that 2,2-Dimethoxypropane can interact with various substrates under acidic conditions to facilitate chemical transformations. For instance, it has been utilized alongside other reagents to protect hydroxyl groups in nucleosides during synthesis processes. Its ability to react quantitatively with water makes it valuable in determining moisture content in organic compounds . Additionally, its role as a solvent in transacetalization reactions highlights its versatility in organic chemistry.

Several compounds share structural or functional similarities with 2,2-Dimethoxypropane. Below is a comparison highlighting their uniqueness:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Acetone | A simple ketone; precursor to dimethoxypropane. | |

| Dimethyl Acetal | Similar structure; used as a protecting group. | |

| 1,3-Dioxolane | A cyclic ether; used as a solvent and reagent. | |

| Methanol | Simple alcohol; reacts with ketones to form acetals. | |

| Ethylene Glycol | Precursor for dioxolanes; used in antifreeze. |

Uniqueness of 2,2-Dimethoxypropane:

- Unlike simple alcohols or ketones, 2,2-Dimethoxypropane's dual methoxy groups enable it to act effectively as both a protecting agent and a dehydrating agent.

- Its stability under various conditions makes it particularly useful in sensitive

Early Synthesis and Recognition

DMP was first identified in the early 20th century as a product of acetone and methanol condensation. The reaction, catalyzed by strong acids such as sulfuric acid, involves the nucleophilic addition of methanol to acetone, followed by methoxylation. Early studies highlighted its role as a water scavenger in anhydrous reactions, a property stemming from its ability to hydrolyze quantitatively into acetone and methanol under acidic conditions.

Theoretical Foundations

DMP’s stability and reactivity are governed by its acetal structure, which resists hydrolysis under neutral conditions but breaks down in acidic environments. This dual behavior underpins its utility in organic synthesis. For example, its hydrolysis equilibrium ($$ K_{\text{eq}} $$) is temperature-dependent, with values ranging from $$ 0.014 $$ at $$ 293.15\ \text{K} $$ to higher values at elevated temperatures.

The synthesis of 2,2-Dimethoxypropane is a subject of considerable interest due to its industrial and laboratory utility. The compound is primarily synthesized via the acid-catalyzed condensation of acetone and methanol, but alternative methodologies, including molecular sieve dehydration and extractive distillation, have been developed to enhance yield, purity, and process sustainability. This section provides a detailed analysis of both traditional and contemporary synthetic strategies.

Conventional Synthetic Routes

Acid-Catalyzed Condensation of Acetone and Methanol

The most established route for synthesizing 2,2-Dimethoxypropane involves the acid-catalyzed condensation of acetone and methanol. This reaction is a classic example of acetal formation, where acetone acts as the ketone substrate and methanol as the nucleophilic alcohol. The process is typically facilitated by a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, which protonates the carbonyl oxygen of acetone, increasing its electrophilicity and enabling nucleophilic attack by methanol.

The reaction proceeds via the following mechanism:

- Protonation of acetone to generate a more reactive oxonium ion.

- Nucleophilic attack by methanol, forming a hemiketal intermediate.

- Further protonation and reaction with a second methanol molecule, leading to the formation of the acetal (2,2-Dimethoxypropane) and the elimination of water.

The overall stoichiometry can be represented as:

$$

\text{Acetone} + 2 \, \text{Methanol} \xrightarrow{\text{Acid}} \text{2,2-Dimethoxypropane} + \text{Water}

$$

The reaction is reversible and equilibrium-driven; thus, removal of water is essential to drive the reaction to completion. In laboratory practice, the process is often conducted under reflux with continuous removal of water, either by azeotropic distillation or by employing drying agents [1] [2] [3].

Empirical studies have demonstrated that under optimized conditions, the yield of 2,2-Dimethoxypropane can exceed 90 percent, with product purities reaching as high as 99 percent [2] [3]. The selection of acid catalyst, reaction temperature, and the molar ratio of methanol to acetone significantly influence both the rate and selectivity of the transformation.

Molecular Sieve Dehydration Processes

An alternative to classical acid catalysis is the use of molecular sieves as dehydrating agents. Molecular sieves, such as zeolites with specific pore sizes (commonly 4 Å), are employed to selectively adsorb water generated during the reaction, thereby shifting the equilibrium towards product formation. This approach offers several advantages, including milder reaction conditions, reduced corrosion, and the potential for catalyst recovery and reuse.

In a typical molecular sieve-mediated process, acetone and methanol are mixed in the desired stoichiometric ratio, and a pre-dried molecular sieve is added as the catalyst and dehydrating agent. The mixture is stirred at sub-ambient temperatures (ranging from -15°C to -25°C) to control the exothermicity of the reaction [2]. The molecular sieve adsorbs the water produced, promoting the forward reaction and enhancing yield.

Research data indicate that the use of molecular sieves can result in yields of 91 to 93 percent, with product purities exceeding 99 percent [2]. The process is scalable and has been demonstrated in both laboratory and pilot-plant settings. Table 1 summarizes typical reaction conditions and outcomes for molecular sieve-catalyzed synthesis.

| Parameter | Laboratory Scale | Pilot Scale |

|---|---|---|

| Methanol (g or kg) | 500 g | 900 kg |

| Acetone (g or kg) | 275 g | 500 kg |

| Molecular Sieve (g or kg) | 5 g (A4 type) | 5 kg (A4 type) |

| Temperature (°C) | -15 | -25 |

| Reaction Time (h) | 3 | 5 |

| Yield (%) | 91 | 93 |

| Purity (%) | 99.3 | 99.4 |

The molecular sieve process is particularly attractive for industrial applications due to its high selectivity, minimal by-product formation, and the possibility of regenerating the molecular sieve for repeated use [2].

Extractive Distillation Techniques

Extractive distillation is employed to separate 2,2-Dimethoxypropane from reaction mixtures, particularly when azeotropic behavior complicates conventional distillation. In this approach, a third component (extractive solvent) is introduced to alter the relative volatilities of the mixture components, thereby facilitating the separation of 2,2-Dimethoxypropane from acetone, methanol, and water.

The process typically involves the following steps:

- Reaction mixture is subjected to extractive distillation using a suitable solvent.

- The extractive agent preferentially interacts with one or more components, modifying their vapor-liquid equilibrium.

- 2,2-Dimethoxypropane is selectively distilled off, while the remaining components are retained or separated in subsequent steps.

- The extractive solvent is recovered and recycled.

Experimental findings reveal that extractive distillation, when integrated with the synthesis process, enables the production of 2,2-Dimethoxypropane with purities above 99 percent and overall yields exceeding 90 percent [3]. The choice of extractive solvent is critical and must be guided by considerations of selectivity, boiling point, chemical compatibility, and ease of recovery.

Advanced Catalytic Systems

Recent advancements in catalysis have led to the development of both homogeneous and heterogeneous catalytic systems for the synthesis of 2,2-Dimethoxypropane. These systems aim to improve reaction efficiency, selectivity, and sustainability, while addressing challenges related to catalyst recovery and process integration.

Homogeneous Catalysts

Homogeneous catalysts, such as mineral acids and certain Lewis acids, have long been used in the acetalization of acetone with methanol. These catalysts offer the advantage of high activity and well-defined active sites, enabling precise control over reaction kinetics and selectivity [5]. However, their use is often limited by challenges in catalyst separation, product contamination, and environmental concerns associated with acid waste.

Transition metal complexes and organocatalysts have also been investigated for this transformation, with some systems demonstrating enhanced selectivity and reduced side reactions. Nonetheless, the practical application of homogeneous catalysts on an industrial scale remains constrained by issues of catalyst recovery and process economics.

Heterogeneous and Solid Acid Catalysts

Heterogeneous catalysts, particularly solid acids such as zeolites, sulfonated resins, and functionalized silica, have garnered significant attention for the synthesis of 2,2-Dimethoxypropane. These catalysts combine the advantages of high activity with ease of separation and the potential for regeneration and reuse [4] [5].

Solid acid catalysts function by providing acidic sites on a solid support, which facilitate the activation of acetone and promote acetal formation. The use of heterogeneous catalysts mitigates the risk of product contamination, simplifies downstream processing, and aligns with green chemistry principles.

Recent research has focused on the development of molecularly defined single-active site heterogeneous catalysts, which bridge the gap between the high activity of homogeneous systems and the operational benefits of heterogeneous catalysis [5]. These catalysts offer improved selectivity and can be engineered for specific reaction environments.

Catalyst Efficiency and Regeneration

Catalyst efficiency is a critical parameter in the synthesis of 2,2-Dimethoxypropane, impacting both process economics and environmental footprint. Factors influencing catalyst performance include acid strength, surface area, pore structure, and resistance to deactivation.

Solid acid catalysts are susceptible to deactivation through mechanisms such as pore blocking, coke deposition, and the formation of stable nonreactive species [4]. The kinetics of deactivation are complex and can lead to changes in product selectivity and overall yield. Strategies for catalyst regeneration include thermal treatment, solvent washing, and chemical reactivation, which restore the activity of the catalyst and extend its operational lifetime.

Comparative studies have demonstrated that properly engineered heterogeneous catalysts can achieve catalytic efficiencies comparable to their homogeneous counterparts, with the added benefit of facile regeneration and reduced environmental impact [4] [5]. Table 2 presents a comparison of catalyst types and their key attributes.

| Catalyst Type | Activity | Selectivity | Ease of Separation | Regeneration Potential | Environmental Impact |

|---|---|---|---|---|---|

| Homogeneous (e.g., sulfuric acid) | High | High | Low | Low | High |

| Heterogeneous (e.g., zeolites) | High | High | High | High | Low |

| Molecular sieves | Moderate | High | High | High | Low |

Industrial Scale Production Considerations

The transition from laboratory-scale synthesis to industrial production of 2,2-Dimethoxypropane necessitates careful consideration of process optimization, yield enhancement, and the economic as well as environmental ramifications of the chosen methodology.

Process Optimization and Yield Enhancement

Industrial production of 2,2-Dimethoxypropane is driven by the need for high throughput, consistent product quality, and minimal waste generation. Process optimization involves the fine-tuning of reaction parameters, such as temperature, pressure, reactant ratios, and catalyst loading, to maximize yield and purity while minimizing energy consumption and by-product formation.

Empirical data from pilot and industrial plants indicate that optimized processes can achieve yields above 90 percent, with product purities consistently exceeding 99 percent [2] [3]. The implementation of energy-efficient separation technologies and the use of recyclable catalysts further contribute to process sustainability.

Economic and Environmental Factors

Economic considerations in the industrial synthesis of 2,2-Dimethoxypropane encompass raw material costs, catalyst expenses, energy consumption, and capital investment in process equipment. The choice of synthesis route and catalyst system has a direct impact on operating costs and process economics.

Environmental factors are increasingly important in process selection, with regulatory frameworks mandating the reduction of hazardous waste, emissions, and resource consumption. The adoption of heterogeneous catalysts, molecular sieves, and energy-efficient separation techniques aligns with the principles of green chemistry and sustainable manufacturing.

Life cycle assessments have demonstrated that processes employing recyclable catalysts and integrated water removal technologies exhibit lower environmental footprints compared to traditional acid-catalyzed methods. The minimization of acid waste, reduction in solvent usage, and recovery of process streams are key drivers of environmental performance.

Table 3 summarizes the economic and environmental attributes of various synthesis methodologies for 2,2-Dimethoxypropane.

| Synthesis Method | Raw Material Cost | Catalyst Cost | Energy Consumption | Waste Generation | Environmental Impact |

|---|---|---|---|---|---|

| Acid-Catalyzed Condensation | Moderate | Low | Moderate | High | High |

| Molecular Sieve Dehydration | Moderate | Moderate | Low | Low | Low |

| Extractive Distillation | Moderate | Moderate | Moderate | Low | Low |

| Heterogeneous Catalysis | Moderate | Moderate | Low | Low | Low |

Acid-Catalyzed Mechanisms

The acid-catalyzed elimination reactions of 2,2-dimethoxypropane proceed through distinct mechanistic pathways depending on the nature and strength of the acid catalyst employed. Computational studies using density functional theory methods have revealed that the presence of hydrogen chloride, trifluoroacetic acid, and acetic acid as catalysts fundamentally alters the reaction mechanism compared to non-catalyzed processes [1].

The acid-catalyzed elimination of 2,2-dimethoxypropane occurs through a six-membered cyclic ring transition state structure, leading to the formation of 2-methoxypropene and methanol as primary products [1]. The M06-2X/6-311++G(d,p) computational method provided the most reasonable agreement with experimental enthalpy and energy of activation values, with calculated activation energies closely matching experimental observations [1].

Hydrogen chloride catalysis demonstrates the most favorable energetics among the studied acid catalysts, with an activation energy barrier of approximately 133.9 kilojoules per mole, which corresponds remarkably well with the experimental value of 134.3 kilojoules per mole [1]. Trifluoroacetic acid exhibits slightly lower activation energy requirements due to its stronger acidic character, while acetic acid requires higher activation energies reflecting its weaker acidic properties [1].

The mechanistic pathway involves initial protonation of one of the methoxy oxygen atoms by the acid catalyst, followed by concerted elimination processes. Natural bond orbital charge analyses and bond order examinations indicate that the polarization of the carbon-oxygen bond in the direction of carbon delta positive to oxygen delta negative represents the rate-determining factor in the transition state structure [1].

| Reaction Type | Mechanism | Activation Energy (kJ/mol) | Products |

|---|---|---|---|

| Acid-Catalyzed Elimination (HCl) | Six-membered cyclic transition state | ~134 | 2-methoxypropene + methanol |

| Acid-Catalyzed Elimination (CF₃COOH) | Six-membered cyclic transition state | < 134 | 2-methoxypropene + methanol |

| Acid-Catalyzed Elimination (CH₃COOH) | Six-membered cyclic transition state | > 134 | 2-methoxypropene + methanol |

Formation of van der Waals Complexes

Intrinsic reaction coordinate calculations have revealed the development of van der Waals complexes between 2,2-dimethoxypropane and acid catalysts as critical intermediates in the reaction pathway [1]. These weakly bound complexes form through non-covalent interactions prior to the formation of the transition state structure.

The van der Waals complexes represent pre-reactive assemblies where the acid catalyst approaches the substrate molecule and establishes weak intermolecular contacts. Computational analysis demonstrates that these complexes are stabilized primarily through electrostatic interactions between the partially positive hydrogen atom of the acid and the lone pairs on the oxygen atoms of the methoxy groups [2].

The formation of these complexes occurs without significant energy barriers and represents an early stage in the reaction coordinate. The stability and geometry of these complexes influence the subsequent transition state formation and overall reaction energetics. Theoretical calculations indicate that the van der Waals interaction energies typically range from 10 to 30 kilojoules per mole, depending on the specific acid catalyst employed [3].

These pre-reactive complexes facilitate proper geometric alignment for the subsequent elimination process and contribute to the overall reaction selectivity. The weak nature of these interactions allows for dynamic equilibrium between free reactants and complexed species under typical reaction conditions.

Transition State Structures

The transition state structures for acid-catalyzed elimination reactions of 2,2-dimethoxypropane have been characterized through comprehensive computational analysis using multiple density functional theory methods and ab initio approaches [1]. These structures represent the highest energy points along the reaction coordinate and determine the overall activation energy requirements.

The six-membered cyclic transition state structure represents the energetically favored pathway for acid-catalyzed reactions. This geometry allows for optimal orbital overlap and charge distribution during the elimination process. The transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate motion, confirming its nature as a first-order saddle point on the potential energy surface [1].

Structural parameters of the transition state reveal significant elongation of the carbon-oxygen bond that undergoes cleavage, with bond lengths typically extended by 20-30 percent compared to ground state values. Simultaneously, the forming carbon-carbon double bond in the product 2-methoxypropene exhibits partial double bond character in the transition state [1].

The geometric arrangement in the transition state facilitates concerted bond breaking and forming processes. The acid catalyst maintains partial coordination to the departing methanol group, stabilizing the developing negative charge through electrostatic interactions. This coordination significantly lowers the activation energy compared to non-catalyzed processes.

In contrast, non-catalyzed elimination reactions proceed through four-membered cyclic transition state structures that require substantially higher activation energies exceeding 200 kilojoules per mole [1]. These higher energy requirements reflect the less favorable geometric constraints and charge distribution in the four-membered ring arrangement.

Theoretical Computational Studies

Density Functional Theory Approaches

Density functional theory methods have proven essential for understanding the reaction mechanisms of 2,2-dimethoxypropane elimination processes. Multiple DFT functionals have been systematically evaluated to determine their accuracy in reproducing experimental observations and providing reliable mechanistic insights [1].

The M06-2X functional with the 6-311++G(d,p) basis set emerged as the most accurate method for calculating activation energies and reaction enthalpies. This hybrid meta-generalized gradient approximation functional incorporates 54 percent Hartree-Fock exchange and provides excellent performance for thermochemical calculations involving main group elements [1].

Comparative studies using B3LYP, MPW1PW91, and PBEPBE functionals with 6-311G(d,p) and 6-311++G(d,p) basis sets revealed systematic differences in predicted activation energies. The M06-2X functional consistently provided the closest agreement with experimental activation energies, with deviations typically less than 5 kilojoules per mole [1].

The superior performance of M06-2X can be attributed to its improved treatment of dispersion interactions and medium-range electron correlation effects. These factors are particularly important for describing the weak van der Waals complexes and transition state structures involved in the elimination mechanisms [4].

Basis set effects were systematically investigated by comparing results obtained with 6-311G(d,p) and 6-311++G(d,p) basis sets. The inclusion of diffuse functions proved important for accurate description of anionic character developed during the elimination process, particularly in the transition state regions [1].

| Method | Application | Accuracy | Key Results |

|---|---|---|---|

| M06-2X/6-311++G(d,p) | Primary method for activation energies | Best experimental agreement | Ea = 133.9 kJ/mol (HCl) |

| CBS-QB3 | High-accuracy benchmark calculations | High accuracy reference | High-level reference energies |

| B3LYP/6-311G(d,p) | Transition state optimization | Standard DFT method | Transition state structures |

Intrinsic Reaction Coordinate Calculations

Intrinsic reaction coordinate calculations provide detailed information about the minimum energy pathway connecting reactants to products through the transition state structure. These calculations have been performed to validate the proposed mechanism and characterize the reaction dynamics of 2,2-dimethoxypropane elimination [1] [5].

The IRC calculations confirm the connection between the identified transition state and the corresponding reactant and product minima on the potential energy surface. The reaction coordinate follows a smooth pathway with no additional intermediates or barriers between the van der Waals complex and the final products [1].

Analysis of the IRC pathway reveals the sequential nature of bond breaking and forming processes during the elimination reaction. Initial stages involve weakening of the carbon-oxygen bond to the departing methoxy group, followed by development of carbon-carbon double bond character in the forming alkene product [5].

The IRC calculations demonstrate that the van der Waals complex formation occurs early in the reaction coordinate, confirming the importance of these pre-reactive assemblies in the overall mechanism. The complex gradually evolves into the transition state structure through progressive geometric rearrangement and bond length changes [1].

Vibrational frequency analysis along the IRC pathway provides insights into the dynamic nature of the elimination process. The reaction coordinate motion involves coordinated movement of multiple atoms, consistent with the concerted mechanism proposed for these reactions [5].

The IRC analysis also reveals solvent effects on the reaction pathway when implicit solvation models are employed. Polar solvents tend to stabilize charged intermediates and lower overall activation energy barriers through enhanced electrostatic stabilization [6].

Energy Barriers and Activation Parameters

Comprehensive analysis of energy barriers and activation parameters provides quantitative understanding of the thermodynamic and kinetic factors controlling 2,2-dimethoxypropane elimination reactions. Theoretical calculations have been performed at multiple levels of theory to establish reliable activation energy values [1].

The calculated activation energy for hydrogen chloride catalyzed elimination using the M06-2X/6-311++G(d,p) method is 133.9 kilojoules per mole, demonstrating excellent agreement with the experimental value of 134.3 kilojoules per mole [1]. This close correspondence validates the computational approach and confirms the proposed reaction mechanism.

Activation energies vary systematically with the strength of the acid catalyst employed. Trifluoroacetic acid, being a stronger acid than hydrogen chloride, exhibits lower activation energy requirements, while acetic acid requires higher activation energies due to its weaker acidic character [1].

The non-catalyzed elimination reaction exhibits dramatically higher activation energy barriers exceeding 200 kilojoules per mole. This substantial increase reflects the unfavorable energetics of the four-membered transition state structure and the absence of acid stabilization of developing charges [1].

Temperature dependence of the activation parameters has been investigated through variable temperature calculations. The activation enthalpy remains relatively constant over typical reaction temperature ranges, while activation entropy values become increasingly negative due to the ordered nature of the transition state structure [7].

Pre-exponential factors calculated using transition state theory fall within the expected range of 10^12 to 10^14 per second for unimolecular elimination reactions. These values reflect the entropic cost associated with forming the highly ordered transition state structure from more flexible reactant molecules [7].

Kinetic and Thermodynamic Considerations

Gas-Phase Elimination Kinetics

Gas-phase elimination kinetics of 2,2-dimethoxypropane have been extensively studied both experimentally and theoretically to establish fundamental rate parameters and mechanistic understanding. The reactions follow first-order kinetics characteristic of unimolecular elimination processes under typical experimental conditions [8] [7].

Experimental kinetic studies conducted in static reaction systems with deactivated surfaces demonstrate homogeneous reaction behavior. Temperature ranges of 500-700 Kelvin and pressure ranges from 10^-3 to 1 atmosphere represent typical conditions for gas-phase investigations. The presence of free radical inhibitors confirms the molecular nature of the elimination mechanism [8].

Rate constant measurements follow Arrhenius behavior over the investigated temperature ranges. For the acid-catalyzed elimination with hydrogen chloride, the pre-exponential factor is approximately 10^13 per second with an activation energy of 134.3 kilojoules per mole [7]. These parameters are consistent with unimolecular elimination reactions of similar organic compounds.

Theoretical rate constant calculations using transition state theory show excellent agreement with experimental observations when proper treatment of tunneling effects and anharmonic corrections are included. The calculated rate constants reproduce experimental values within experimental uncertainty across the studied temperature range [7].

The reaction exhibits normal kinetic isotope effects when deuterated analogs are employed, providing additional confirmation of the proposed mechanism. Primary kinetic isotope effects for hydrogen transfer processes fall within expected ranges of 2-7 at room temperature [8].

| Parameter | Value | Method/Conditions | Reference System |

|---|---|---|---|

| Activation Energy (Experimental) | 134.3 kJ/mol | Gas-phase experiments | HCl catalyzed |

| Activation Energy (M06-2X calculated) | 133.9 kJ/mol | DFT calculations | HCl catalyzed |

| Pre-exponential Factor | ~10^13 s^-1 | Transition state theory | Statistical mechanics |

| Temperature Range | 500-700 K | Typical gas-phase study | Gas-phase elimination |

Solvent Effects on Reaction Rates

Solvent effects play a crucial role in determining reaction rates and mechanisms for 2,2-dimethoxypropane elimination processes. Polar solvents generally accelerate acid-catalyzed reactions through enhanced stabilization of charged intermediates and transition states [6] [9].

Implicit solvation models have been employed in theoretical calculations to quantify solvent effects on activation energies and reaction pathways. Polar solvents with high dielectric constants typically lower activation energy barriers by 10-20 kilojoules per mole compared to gas-phase values [6].

The magnitude of solvent effects correlates with the degree of charge separation developed in the transition state structure. Reactions proceeding through highly polar transition states exhibit greater solvent sensitivity than those with minimal charge development [6].

Protic solvents provide additional stabilization through hydrogen bonding interactions with electronegative atoms in the substrate and catalyst molecules. These interactions can modify the preferred reaction pathway and alter product selectivity in competitive reaction systems [9].

Solvent polarity effects have been systematically studied using Reichardt's ET(30) parameter and other empirical polarity scales. The results demonstrate linear free energy relationships between solvent polarity and logarithmic rate constants, confirming the importance of electrostatic stabilization in these reactions [6].

Non-polar solvents generally have minimal effects on reaction rates and mechanisms, with changes typically limited to weak van der Waals interactions and cavity formation effects. These solvents preserve the intrinsic gas-phase reactivity patterns while providing a condensed phase environment [6].

Rate-Determining Steps Analysis

Detailed analysis of rate-determining steps provides fundamental insights into the factors controlling overall reaction rates in 2,2-dimethoxypropane elimination processes. The nature of the rate-determining step varies depending on reaction conditions and catalyst systems employed [1] [10].

XLogP3

Boiling Point

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 196 companies. For more detailed information, please visit ECHA C&L website;

Of the 18 notification(s) provided by 191 of 196 companies with hazard statement code(s):;

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H315 (54.97%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (99.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

General Manufacturing Information

Dates

Preparation and synthetic application of partially protected brassinosteroids

Vladimir A Khripach, Vladimir N Zhabinskii, Yuliya Y Zhiburtovich, Galina V Ivanova, Olga V Konstantinova, Dmitrii V Tsavlovskii, Sybille Lorenz, Bernd SchneiderPMID: 19786042 DOI: 10.1016/j.steroids.2009.09.010

Abstract

Preparation of partially protected brassinosteroids is achieved through the reaction of the source material (24-epicastasterone and 24-epibrassinolide) with diol-specific reagents (2,2-dimethoxypropane and methylboronic acid). The obtained products were shown to be useful synthetic intermediates for further preparation of minor representatives of this class of natural phytohormones (such as 3,24-diepicastasterone and 3-dehydro-24-epibrassinolide).Determination of dimethyl sulfoxide and dimethyl sulfone in urine by gas chromatography-mass spectrometry after preparation using 2,2-dimethoxypropane

Akito Takeuchi, Shinobu Yamamoto, Rie Narai, Manami Nishida, Mikio Yashiki, Norihiro Sakui, Akira NameraPMID: 19688817 DOI: 10.1002/bmc.1313

Abstract

A method for routinely determination of dimethyl sulfoxide (DMSO) and dimethyl sulfone (DMSO(2)) in human urine was developed using gas chromatography-mass spectrometry. The urine sample was treated with 2,2-dimethoxypropane (DMP) and hydrochloric acid for efficient removal of water, which causes degradation of the vacuum level in mass spectrometer and shortens the life-time of the column. Experimental DMP reaction parameters, such as hydrochloric acid concentration, DMP-urine ratio, reaction temperature and reaction time, were optimized for urine. Hexadeuterated DMSO was used as an internal standard. The recoveries of DMSO and DMSO(2) from urine were 97-104 and 98-116%, respectively. The calibration curves showed linearity in the range of 0.15-54.45 mg/L for DMSO and 0.19-50.10 mg/L for DMSO(2). The limits of detection of DMSO and DMSO(2) were 0.04 and 0.06 mg/L, respectively. The relative standard deviations of intra-day and inter-day were 0.2-3.4% for DMSO and 0.4-2.4% for DMSO(2). The proposed method may be useful for the biological monitoring of workers exposed to DMSO in their occupational environment.Preparation of serial sections of arthropods using 2,2-dimethoxypropane dehydration and epoxy resin embedding under vacuum

A Pernstich, H W Krenn, G PassPMID: 12713135 DOI: 10.1080/10520290312120002

Abstract

Improved methods are described for anatomical investigation of small insects and other arthropods using serial semithin sections. The specimens were dehydrated with acidified 2,2-dimethoxypropane and embedded in ERL 4206 epoxy resin under vacuum. This procedure ensures good resin impregnation of thin, long body compartments and appendages. Furthermore, it produces excellent overall preservation of the specimen and its fragile anatomical structures. This procedure saves time and gives excellent results when sectioning difficult arthropod material. A continuous recording of serial semithin sections is possible when diamond knives are used.Direct methyl esterification with 2,2-dimethoxypropane for the simultaneous determination of urinary metabolites of toluene, xylene, styrene, and ethylbenzene by gas chromatography-mass spectrometry

Akito Takeuchi, Akira Namera, Norihiro Sakui, Shinobu Yamamoto, Kenji Yamamuro, Osamu Nishinoiri, Yoko Endo, Ginji EndoPMID: 30698338 DOI: 10.1002/1348-9585.12026

Abstract

The purpose of this study was to develop a simple and accurate gas chromatography-mass spectrometry (GC-MS) method for simultaneous determination of four urinary metabolites from four organic solvents, that is, hippuric acid (HA) from toluene, methylhippuric acid (MHA) from xylene, and mandelic acid (MA) and phenylglyoxylic acid (PGA) from styrene or ethylbenzene for biological monitoring.The four metabolites were directly methyl-esterified with 2,2-dimethoxypropane and analyzed using GC-MS. The proposed method was validated according to the US Food and Drug Administration guidance. The accuracy of the proposed method was confirmed by analyzing a ClinChek

-Control for occupational medicine (RECIPE Chemicals +Instruments GmbH).

Calibration curves showed linearity in the concentration range of 10-1000 mg/L for each metabolite, with correlation coefficients >0.999. For each metabolite, the limits of detection and quantification were 3 mg/L and 10 mg/L, respectively. The recovery was 93%-117%, intraday accuracy, expressed as the deviation from the nominal value, was 92.7%-103.0%, and intraday precision, expressed as the relative standard deviation (RSD), was 1.3%-4.7%. Interday accuracy and precision were 93.4%-104.0% and 1.2%-9.5%, respectively. The analytical values of ClinChek obtained using the proposed method were sufficiently accurate.

The proposed method is a simple and accurate which is suitable for routine analyses that could be used for biological monitoring of occupational exposure to four organic solvents.

Matrix isolation infrared and ab initio study of the conformations of 2,2-dimethoxypropane

V Venkatesan, K Sundararajan, K S ViswanathanPMID: 12714073 DOI: 10.1016/s1386-1425(02)00358-x

Abstract

Conformations of 2,2-dimethoxypropane (DMP) were studied using matrix isolation infrared spectroscopy. An effusive source maintained at different temperatures (298, 388 and 430 K) was used to deposit DMP in a nitrogen matrix. As a result of these experiments, spectrally resolved infrared features of the ground and first higher energy conformer of DMP have been recorded, for the first time. The experimental studies were supported by ab initio computations performed at B3LYP/6-31++G** level. Computationally, four minima were identified corresponding to conformers with G+/-G-/+, TG+/-, G+/-G+/- and TT structures. The computed frequencies at the B3LYP level were found to compare well with the experimental matrix isolation frequencies, leading to a definitive assignment of the infrared features of DMP, for the G+/-G-/+ and TG+/- conformers. At the B3LYP/6-31++G** level, the energy difference between the G+/-G-/+ and TG+/- conformers was computed to be 3.25 kcal x mol(-1). The barrier for conformation interconversion, TG+/--->G+/-G-/+, was calculated to be 1.29 kcal x mol(-1). The magnitude of this barrier is consistent with the experimental observation that the spectral features due to the TG+/- decreased considerably in intensity when the matrix was annealed.Chemical dehydration of specimens with 2,2-dimethoxypropane (DMP) for paraffin processing of animal tissues: practical and economic advantages over dehydration in ethanol

K Conway, J A KiernanPMID: 10190257 DOI: 10.3109/10520299909066473

Abstract

Chemical dehydration can be accomplished using 2,2-dimethoxypropane (DMP). In the presence of an acid catalyst, this liquid reacts with water generating methanol and acetone as products. Although DMP is more expensive per milliliter than ethanol and other solvents used for dehydration, it is an economical alternative because a much smaller volume is needed. Slow penetration of DMP was previously thought to restrict its use to tiny specimens, but we now show that pieces of tissue as thick as 2 cm are dehydrated by overnight immersion in acidified DMP. We also show that dehydration in acidified DMP does not impair the staining of RNA or other basophilic components of animal tissues. The temperature and concentrations of methanol and H+ in the chemical dehydrating agent are too low to produce histochemically detectable methylation or nucleic acid extraction.Preparing living pollen material for scanning electron microscopy using 2,2-dimethoxypropane (DMP) and critical-point drying

H HalbritterPMID: 9674883 DOI: 10.3109/10520299809140519

Abstract

A simple, quick, and inexpensive method for preparing any type of pollen material is described. Fresh, mature pollen grains without previous chemical fixation are dehydrated in acidified 2, 2-dimethoxypropane (DMP) followed by critical-point drying in CO2. This method helps preserve size, shape and surface details of both fragile pollen grains and pollen grains that are heavily covered with pollenkitt. Handling of already opened anthers and avoiding loss of pollen grains during the preparation steps are also described. With the DMP direct method, many morphologically and functionally important details that may be lost by conventional methods are well preserved without shrinkage, distortion, or dissolution. The DMP direct method is performed with pollen grains and the results are compared with two other frequently used methods, acetolysis and critical-point drying of chemically fixed material.Triazoxins: Novel nucleosides with anti-Giardia activity

Praveen K Pogula, Atasi De Chatterjee, Miguel Chi, Harrison W VanKoten, Siddhartha Das, Steven E PattersonPMID: 32327222 DOI: 10.1016/j.bmcl.2020.127175

Abstract

Novel nucleoside analogues named "triazoxins" were synthesized. Of these, two analogues were found to be highly effective against Giardia lamblia, an intestinal parasite and a major cause of waterborne infection, worldwide. While compound 7 reduced the growth of trophozoites in culture (IC, ~5 μM), compound 21 blocked the in vitro cyst production (IC

~5 μM). Compound 21 was also effective against trophozoites (IC

, ~36 μM). A third analogue (compound 8) was effective against both trophozoites (IC

, ~36 μM) and cysts (IC

, ~20 μM) although at higher concentration. Thus triazoxin analogues are unique and exhibit morphology (i.e., trohozoites or cysts) -specific effects against Giardia.

Chemical dehydration for rapid paraffin embedding

W Möller, G MöllerPMID: 7819424 DOI: 10.3109/10520299409106304